molecular formula C6H4N3Na B098627 1H-Benzotriazole, sodium salt CAS No. 15217-42-2

1H-Benzotriazole, sodium salt

Cat. No.: B098627
CAS No.: 15217-42-2
M. Wt: 141.11 g/mol
InChI Key: POCQWBKETUXWSC-UHFFFAOYSA-N
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Description

1H-Benzotriazole, sodium salt is a derivative of benzotriazole, a heterocyclic compound with the chemical formula C6H5N3. Benzotriazole itself is known for its five-membered ring containing three consecutive nitrogen atoms, forming a bicyclic structure with fused benzene and triazole rings . The sodium salt form of 1H-Benzotriazole is widely used in various industrial applications, particularly as a corrosion inhibitor.

Mechanism of Action

Target of Action

1H-Benzotriazole, sodium salt, also known as Benzotriazole, sodium salt, is primarily used as a corrosion inhibitor . Its main target is the copper surface . The compound forms a stable coordination compound on the copper surface, preventing corrosion .

Mode of Action

Benzotriazole acts as a weak acid and a very weak Brønsted base . It can bind to other species, utilizing the lone pair electrons . When applied to a copper surface, it forms a stable coordination compound, behaving as a corrosion inhibitor .

Biochemical Pathways

It’s known that benzotriazole can react with aromatic aldehydes in the presence of ethanol to give benzotriazole-based n,o-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes .

Pharmacokinetics

It’s known that benzotriazole is soluble in water , which could influence its bioavailability.

Result of Action

The primary result of Benzotriazole’s action is the prevention of corrosion on copper surfaces . By forming a stable coordination compound on the copper surface, it inhibits the excessive corrosion of copper .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzotriazole. For instance, the reaction rate constants increase as the temperature rises, indicating that rising temperatures promote the degradation of Benzotriazole . Furthermore, Benzotriazole is continuously emitted, finding its way through wastewater treatments, accumulating in subsoil and travelling through aquifers used for drinking water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzotriazole can be synthesized through the reaction of o-phenylenediamine, sodium nitrite, and acetic acid. The process involves diazotization of one of the amine groups . The sodium salt form is typically prepared by neutralizing 1H-Benzotriazole with sodium hydroxide.

Industrial Production Methods: Industrial production of 1H-Benzotriazole, sodium salt often involves large-scale synthesis using the aforementioned method, followed by purification processes such as recrystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzotriazole, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Leads to the formation of benzyne, which dimerizes to biphenylene.

    Reduction: Produces various hydrogenated benzotriazole derivatives.

    Substitution: Yields N-substituted benzotriazoles.

Comparison with Similar Compounds

Uniqueness: 1H-Benzotriazole, sodium salt is unique due to its high stability, versatility in various chemical reactions, and effectiveness as a corrosion inhibitor. Its ability to form stable coordination compounds with metals sets it apart from other similar compounds .

Properties

IUPAC Name

sodium;benzotriazol-1-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N3.Na/c1-2-4-6-5(3-1)7-9-8-6;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCQWBKETUXWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)[N-]N=N2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N3Na
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065868
Record name Sodium 1H-benzotriazolide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1H-Benzotriazole, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

15217-42-2
Record name 1H-Benzotriazole, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015217422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzotriazole, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 1H-benzotriazolide
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Record name Sodium 1H-benzotriazolide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1H-benzotriazole, sodium salt in the reactions described in the research paper?

A1: The research paper demonstrates that this compound acts as a nucleophile in reactions with 1-(N-acylamino)alkyltriarylphosphonium salts. [] This reaction leads to the formation of α-amidoalkylated benzotriazole derivatives. The reaction is facilitated by the weakened Cα-P+ bond strength in the phosphonium salt, allowing for efficient nucleophilic attack by the benzotriazole salt.

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